molecular formula C22H18FN3O3S B2588031 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 946322-22-1

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2588031
CAS RN: 946322-22-1
M. Wt: 423.46
InChI Key: BJYVLCRTSKVIAH-UHFFFAOYSA-N
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Description

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) kinases, which play a crucial role in cancer cell proliferation, survival, and angiogenesis.

Scientific Research Applications

Anticancer Potential and PI3K Inhibition

The compound has shown promise in cancer research, particularly through its ability to modify related structures to enhance anticancer effects. Research indicates that modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonyl)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which exhibits significant anticancer effects, by replacing the acetamide group with an alkylurea moiety, maintains antiproliferative activity while reducing toxicity. These modifications have shown potent inhibitory activities against PI3Ks and mTOR, suggesting potential as effective anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).

Materials Science Application

In materials science, derivatives containing similar structural features have been utilized in the synthesis of novel soluble fluorinated polyamides. These polyamides, incorporating pyridine and sulfone moieties, exhibit high solubility, thermal stability, and mechanical strength, making them suitable for advanced material applications. The synthesis leverages the unique properties of the fluoro and sulfone groups for creating polymers with low dielectric constants, high transparency, and strong physical properties (Xiao-Ling Liu et al., 2013).

Antiallergic Properties

A series of compounds structurally related to 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide have been explored for their potential as antiallergic agents. These studies have led to the discovery of molecules with significant antiallergic potency, suggesting the utility of this chemical framework in the development of new antiallergic medications (Cecilia Menciu et al., 1999).

Immunomodulatory Effects

Compounds with similar sulfonamide structures have been identified to modify the reactivity of lymphoid cell populations, enhancing macrophage inhibitory effects on tumor growth and augmenting the immune response. These findings suggest potential applications in cancer immunotherapy, where the modulation of the immune system plays a crucial role in targeting cancer cells (B. S. Wang et al., 2004).

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-17-5-7-18(8-6-17)30(28,29)21-14-26(20-4-2-1-3-19(20)21)15-22(27)25-13-16-9-11-24-12-10-16/h1-12,14H,13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYVLCRTSKVIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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